molecular formula C6H11F2N B1480546 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine CAS No. 2098048-12-3

2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine

Cat. No.: B1480546
CAS No.: 2098048-12-3
M. Wt: 135.15 g/mol
InChI Key: MCDNAVHVHISXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-9-3-2-5-4-6(5,7)8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDNAVHVHISXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Difluorocyclopropyl)-N-methylethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine can be represented as follows:

  • IUPAC Name : 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine
  • Molecular Formula : C5H9F2N
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

Research has indicated that compounds similar to 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine exhibit a range of biological activities. The following sections explore specific areas of interest.

1. Antimicrobial Activity

A study highlighted the synthesis and evaluation of various derivatives that include difluorocyclopropyl moieties. These compounds were tested against a range of bacterial strains, including Gram-positive bacteria and mycobacteria.

Table 1: Antimicrobial Activity of Difluorocyclopropyl Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BMycobacterium smegmatis1.0 µg/mL
Compound CEnterococcus faecalis0.25 µg/mL

These findings suggest that the incorporation of the difluorocyclopropyl group enhances the antimicrobial efficacy compared to standard treatments like ampicillin and isoniazid .

2. Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. The results indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa (cervical cancer)510
MCF7 (breast cancer)78
Primary Human Fibroblasts>50-

The selectivity index indicates that these compounds may serve as potential chemotherapeutic agents with minimized side effects on normal tissues .

3. Structure-Activity Relationships (SAR)

The biological activity of compounds containing the difluorocyclopropyl group is influenced by their structural characteristics. Research has shown that variations in substituents can significantly alter their potency.

Key Findings on SAR:

  • The presence of electron-withdrawing groups enhances antibacterial activity.
  • Compounds with longer alkyl chains showed improved cytotoxicity against cancer cells.
  • The stereochemistry of the cyclopropyl ring plays a crucial role in determining the biological activity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on difluorocyclopropyl amines. For instance, a recent study synthesized a series of derivatives and evaluated their activity against resistant bacterial strains, demonstrating promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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